![molecular formula C19H21NO2S2 B12577196 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide CAS No. 184962-73-0](/img/structure/B12577196.png)
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is an organic compound characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to a central butanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-hydroxybutanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}aceto hydrazide
- (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
- [4-(Methylsulfanyl)phenyl]acetic acid
Uniqueness
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is unique due to its specific structural features, such as the presence of two 4-(methylsulfanyl)phenyl groups and a central butanamide structure
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
184962-73-0 |
|---|---|
Formule moléculaire |
C19H21NO2S2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-[bis(4-methylsulfanylphenyl)methylidene]-4-hydroxybutanamide |
InChI |
InChI=1S/C19H21NO2S2/c1-23-15-7-3-13(4-8-15)18(17(11-12-21)19(20)22)14-5-9-16(24-2)10-6-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22) |
Clé InChI |
FBNHIBNIVXGRRB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(=C(CCO)C(=O)N)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
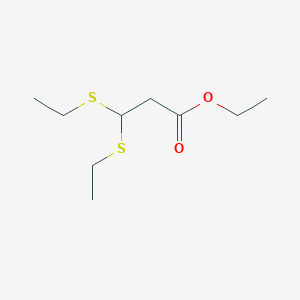
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
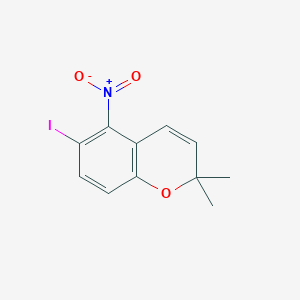


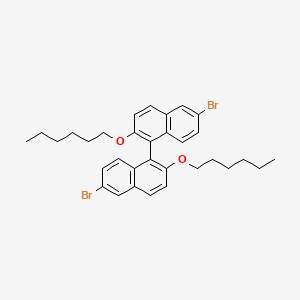
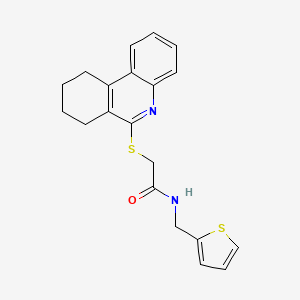
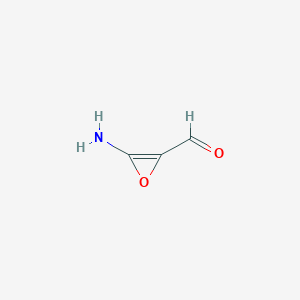
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)


![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
